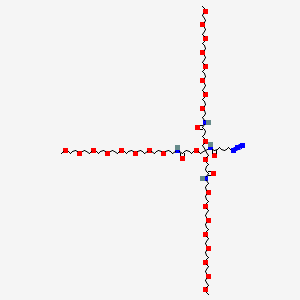

Azidobutanamide-Tri-(m-PEG8-ethoxymethyl)-methane

Description

Azidobutanamide-Tri-(m-PEG8-ethoxymethyl)-methane is a tri-branched PEGylated compound featuring an azide (-N₃) functional group and three m-PEG8-ethoxymethyl chains. Its molecular architecture enables applications in bioconjugation, drug delivery, and click chemistry-driven research. The PEG chains enhance water solubility and biocompatibility, while the azide group facilitates strain-promoted alkyne-azide cycloaddition (SPAAC) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This compound is part of a broader class of click chemistry reagents optimized for stability, reactivity, and modularity in synthesizing biomolecular conjugates or polymer networks.

Properties

Molecular Formula |

C68H133N7O31 |

|---|---|

Molecular Weight |

1544.8 g/mol |

IUPAC Name |

4-azido-N-[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]butanamide |

InChI |

InChI=1S/C68H133N7O31/c1-80-19-22-86-31-34-92-43-46-98-55-58-101-52-49-95-40-37-89-28-25-83-16-10-70-64(76)6-13-104-61-68(74-67(79)5-4-9-73-75-69,62-105-14-7-65(77)71-11-17-84-26-29-90-38-41-96-50-53-102-59-56-99-47-44-93-35-32-87-23-20-81-2)63-106-15-8-66(78)72-12-18-85-27-30-91-39-42-97-51-54-103-60-57-100-48-45-94-36-33-88-24-21-82-3/h4-63H2,1-3H3,(H,70,76)(H,71,77)(H,72,78)(H,74,79) |

InChI Key |

GZVJEOKFSGTBML-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCCN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azidobutanamide-Tri-(m-PEG8-ethoxymethyl)-methane typically involves the following steps:

Azidation: The starting material, butanamide, undergoes azidation to introduce the azide group.

PEGylation: The azidated butanamide is then reacted with m-PEG8-ethoxymethyl to form the branched structure.

Purification: The final product is purified to achieve the desired purity level.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Azidobutanamide-Tri-(m-PEG8-ethoxymethyl)-methane can undergo various chemical reactions, including:

Oxidation: The azide group can be oxidized to form nitro compounds.

Reduction: The azide group can be reduced to form amines.

Substitution: The methoxy groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation: Nitro compounds

Reduction: Amines

Substitution: Substituted methoxy compounds

Scientific Research Applications

Azidobutanamide-Tri-(m-PEG8-ethoxymethyl)-methane is extensively used in various scientific research fields:

Chemistry: It is employed in click chemistry reactions, particularly in bioconjugation and drug delivery systems.

Biology: The compound is used to modify biomolecules, such as proteins and nucleic acids, for enhanced stability and functionality.

Medicine: It is utilized in the development of targeted drug delivery systems and diagnostic agents.

Industry: The compound finds applications in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which Azidobutanamide-Tri-(m-PEG8-ethoxymethyl)-methane exerts its effects involves its ability to form stable linkages with biomolecules through click chemistry reactions. The azide group reacts with alkyne groups to form triazole rings, which are highly stable and biocompatible. This property makes it an ideal linker for attaching drugs, imaging agents, and other functional groups to target molecules.

Molecular Targets and Pathways:

Click Chemistry: The azide-alkyne cycloaddition reaction is the primary pathway through which this compound interacts with target molecules.

Bioconjugation: The compound is used to conjugate drugs and imaging agents to biomolecules, enhancing their delivery and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table highlights critical distinctions between Azidobutanamide-Tri-(m-PEG8-ethoxymethyl)-methane and analogous compounds:

*Estimated based on PEG chain contributions.

Notes:

- PEG Chain Characteristics : The tri-branched PEG8-ethoxymethyl structure of Azidobutanamide-Tri-(m-PEG8-ethoxymethyl)-methane provides higher valency for multi-site bioconjugation compared to linear analogs like Azido-PEG8-hydrazide .

- Functional Group Impact : The ethoxymethyl termini in Azidobutanamide-Tri-(m-PEG8-ethoxymethyl)-methane enhance hydrophobicity relative to the carboxyl-terminated Azidobutanamide-tri-(carboxyethoxymethyl)-methane, which is more suited for pH-responsive applications .

- Reactivity : Small-molecule azides like 4-Azidobutan-1-amine exhibit faster click reaction kinetics due to lower steric hindrance but lack the solubility and biocompatibility of PEGylated variants .

Biocompatibility and Solubility

- PEGylation significantly enhances water solubility across all PEG-azide derivatives. Azidobutanamide-Tri-(m-PEG8-ethoxymethyl)-methane’s branched structure reduces aggregation in physiological conditions, making it preferable for in vivo applications .

- In contrast, 4-Azidobutan-1-amine requires organic solvents for dissolution, limiting its use in biological systems .

Research Findings and Industrial Relevance

- Drug Delivery: Azidobutanamide-Tri-(m-PEG8-ethoxymethyl)-methane’s multi-arm structure enables the attachment of multiple drug payloads or targeting ligands, improving therapeutic efficacy in nanoparticle-based systems .

- Diagnostics: Linear PEG-azides like Azido-PEG8-hydrazide are favored for rapid antibody labeling due to faster reaction kinetics .

- Limitations : The synthesis complexity and cost of tri-branched PEG-azides may limit their use compared to simpler analogs in budget-constrained settings .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Azidobutanamide-Tri-(m-PEG8-ethoxymethyl)-methane, and how can purity be ensured?

- Methodology : Synthesis typically involves stepwise conjugation of azidobutanamide and m-PEG8-ethoxymethyl arms to a central methane core. Key steps include:

- Click chemistry : Azide groups react with alkynes or strained cyclooctynes (e.g., DBCO) under copper-catalyzed or copper-free conditions .

- Protection/deprotection : Tert-butyl esters (if present) require acidic deprotection (e.g., trifluoroacetic acid, TFA) before further functionalization .

- Purification : Use preparative HPLC or size-exclusion chromatography (SEC) to isolate the product (≥95% purity) .

Q. How can the structure of Azidobutanamide-Tri-(m-PEG8-ethoxymethyl)-methane be validated spectroscopically?

- NMR Analysis :

- Identify PEG ether protons (δ 3.5–3.7 ppm) and azide-related peaks (e.g., butanamide backbone, δ 1.5–2.5 ppm) .

- Use - COSY to resolve overlapping PEG signals.

Q. What are the primary applications of this compound in bioconjugation workflows?

- Click Chemistry : Azide groups enable copper-catalyzed or strain-promoted reactions with alkynes/DBCO for labeling biomolecules (e.g., proteins, nucleic acids) .

- Multifunctional Linkers : The tri-arm PEG structure allows simultaneous conjugation of three distinct molecules (e.g., drugs, targeting ligands) .

- Controlled Release : PEG arms enhance solubility and modulate pharmacokinetics in drug delivery systems .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of the tri-arm structure in multivalent conjugates?

- Stoichiometric Control : Use a 1:3 molar ratio (core:ligand) to minimize incomplete conjugation .

- Kinetic Monitoring : Track reaction progress via UV-Vis (azide depletion at 260 nm) or LC-MS .

- Orthogonal Chemistry : Employ sequential reactions (e.g., click chemistry followed by amine coupling) to avoid cross-reactivity .

Q. What experimental strategies address discrepancies between theoretical and observed molecular weights in mass spectrometry?

- Impurity Analysis : Check for residual PEG oligomers or unreacted arms using SEC-MALS .

- Degradation Pathways : Test stability under storage conditions (-20°C; avoid repeated freeze-thaw cycles) .

- Isotopic Patterns : Compare experimental isotopic distributions with simulations (e.g., Bruker Compass DataAnalysis) to detect adducts or fragmentation .

Q. How can the order of functional group reactions (azide vs. ester) be prioritized to minimize side reactions?

- Selective Deprotection : Use mild acidic conditions (e.g., 10% TFA in DCM) to cleave tert-butyl esters without affecting azides .

- Temporal Separation : Perform click chemistry first (azide-alkyne cycloaddition), followed by ester deprotection and amine coupling .

- Protecting Group Alternatives : Replace tert-butyl esters with photo-labile groups (e.g., nitroveratryl) for spatiotemporal control .

Q. What analytical techniques resolve challenges in quantifying trace impurities in PEG-based conjugates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.